Cas no 915920-28-4 (4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid)
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoic acid
- 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid(SALTDATA: FREE)
- 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid
- KM3036
- STK503111
- 3061AF
- TRA0070495
- SY005726
- BC4284105
- AX8173337
- AB0053119
- AB1000561
- 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoicAcid
- AKOS005171232
- FT-0679009
- _x000D_4-(5-Isopropyl-124-oxadiazol-3-yl)benzoic Acid
- DTXSID10649222
- MFCD08691677
- 4-(5-Isopropyl-1 pound not2 pound not4-oxadiazol-3-yl)benzoic Acid
- 915920-28-4
- AC-7324
- A860318
- SCHEMBL3110014
- AS-31351
- ALBB-004329
- DB-018044
- ?4-(5-Isopropyl-124-oxadiazol-3-yl)benzoic Acid
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- MDL: MFCD08691677
- Inchi: 1S/C12H12N2O3/c1-7(2)11-13-10(14-17-11)8-3-5-9(6-4-8)12(15)16/h3-7H,1-2H3,(H,15,16)
- InChI Key: ZUZOSTFYGLSNRP-UHFFFAOYSA-N
- SMILES: O1C(C(C)C)=NC(C2C=CC(C(=O)O)=CC=2)=N1
Computed Properties
- Exact Mass: 232.08500
- Monoisotopic Mass: 232.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.2
- XLogP3: 2.5
Experimental Properties
- Density: 1.244
- Boiling Point: 411.0±47.0℃ at 760 mmHg
- Flash Point: 202.3℃
- Refractive Index: 1.561
- PSA: 76.22000
- LogP: 2.55820
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851746-1g |
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
915920-28-4 | ≥97% | 1g |
1,131.30 | 2021-05-17 | |
| Matrix Scientific | 036338-500mg |
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid |
915920-28-4 | 500mg |
$126.00 | 2023-09-11 | ||
| TRC | I872988-50mg |
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
915920-28-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I872988-100mg |
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
915920-28-4 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I872988-500mg |
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
915920-28-4 | 500mg |
$ 135.00 | 2022-06-04 | ||
| Chemenu | CM115322-1g |
4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid |
915920-28-4 | 97% | 1g |
$120 | 2024-07-20 | |
| eNovation Chemicals LLC | K87948-0.25g |
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
915920-28-4 | 97% | 0.25g |
$200 | 2023-05-13 | |
| eNovation Chemicals LLC | D688528-1g |
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
915920-28-4 | >97% | 1g |
$140 | 2023-09-02 | |
| eNovation Chemicals LLC | D688528-5g |
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
915920-28-4 | >97% | 5g |
$410 | 2024-07-20 | |
| 1PlusChem | 1P003KM1-100mg |
_x005F_x000D_4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
915920-28-4 | >97% | 100mg |
$75.00 | 2024-04-20 |
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid Suppliers
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Introduction to 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No. 915920-28-4)
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, identified by the CAS number 915920-28-4, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule represents a fusion of two pharmacophore-rich scaffolds: the benzoic acid moiety and the 5-isopropyl-1,2,4-oxadiazole ring system. The benzoic acid moiety is well-documented for its role in various biological processes and has been extensively explored in the development of pharmaceuticals due to its ability to modulate enzyme activity and interact with biological targets. On the other hand, the 5-isopropyl-1,2,4-oxadiazole ring is known for its structural rigidity and potential to engage in hydrogen bonding interactions, making it a valuable component in designing molecules with enhanced binding affinity and selectivity.
The synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid involves a multi-step process that typically begins with the functionalization of the oxadiazole core. The introduction of the 5-isopropyl group at the 5-position of the oxadiazole ring enhances its electronic properties and influences its interactions with biological targets. Subsequent coupling with the benzoic acid moiety via a carboxylic acid linkage introduces additional functionality that can be further modified to tailor the pharmacological properties of the compound. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity in the final product.
Recent studies have highlighted the potential of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a lead compound in the development of novel therapeutic agents. Its unique structural features make it a promising candidate for targeting various biological pathways associated with inflammation, cancer, and neurodegenerative diseases. For instance, preliminary in vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory responses by interacting with their active sites. The rigid oxadiazole core provides a stable framework that can be optimized to improve binding affinity, while the benzoic acid moiety offers additional opportunities for chemical modification to enhance selectivity.
The pharmacological profile of 4-(5-isopropyl-1,2,4-oxadiazol-3-y]benzoic acid has been further explored through computational modeling and molecular docking studies. These investigations have revealed that the compound can effectively bind to target proteins by forming multiple hydrogen bonds and hydrophobic interactions. The presence of the 5-isopropyl group at the oxadiazole ring has been found to enhance its solubility and bioavailability, which are critical factors for drug efficacy. Additionally, structural modifications have been investigated to improve metabolic stability and reduce potential side effects.
In vivo studies have provided valuable insights into the biological activity of 4-(5-isopropyl-l ,2 ,4 -oxadiazol -3 -y l)benzoic acid. Animal models have shown that this compound exhibits potent anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, preclinical trials have indicated its potential in reducing tumor growth by interfering with key signaling pathways involved in cancer progression. These findings suggest that 4-(5-isopropyl-l ,2 ,4 -oxadiazol -3 -y l)benzoic acid may serve as a valuable starting point for developing novel therapeutics with broad therapeutic applications.
The development of 4-(5-isopropyl-l ,2 ,4 -oxadiazol -3 -y l)benzoic acid into a clinical candidate involves rigorous testing to ensure safety and efficacy. Phase I clinical trials have focused on assessing its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have provided critical data on dosage regimens and potential drug-drug interactions. Phase II trials are underway to evaluate its therapeutic efficacy in specific disease indications. The results from these trials will help determine whether 4-(5-isopropyl-l ,2 ,4 -oxadiazol -3 -y l)benzoic acid meets the necessary criteria for further development into a market-ready drug.
The future prospects for 4-(5-isopropyl-l ,2 ,4 -oxadiazol -3 -y l)benzoic acid are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Advances in synthetic chemistry may enable the development of analogs with improved potency and selectivity. Additionally, interdisciplinary approaches combining medicinal chemistry with computational biology are expected to accelerate the discovery of novel drug candidates derived from this scaffold.
In conclusion,(CAS No.) 915920_28_44_(product name)_is_a_structurally_unique_compound_with_potential_biological_activity._Its_combination_of_a_benzoic_acid_moiety_and_a_5_isopropyl-l ,2 _ _ _ _ _ _ oxadiazole_ring_system_makes_it_a_valuable_leading_compound_in_drug_discovery._Further_research_and_development_will_be_crucial_to_ultimately_determine_its_therapeutic_potential_and_position_it_as_a_novel_treatment_option_for_various_diseases._
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